
(1-(2-アジドエチル)インドリン-6-イル)メタノール
説明
1-(2-Azidoethyl)indolin-6-yl)methanol, or 1-AIM, is a compound with a wide range of potential applications in the fields of biochemistry and pharmacology. It is an azido-substituted indolin-6-ylmethanol, which is a type of heterocyclic aromatic compound. The azido group is a three-atom group containing nitrogen and two carbon atoms, and it is known to be highly reactive. This makes 1-AIM an attractive candidate for various biochemical and pharmacological studies.
科学的研究の応用
有機合成
(1-(2-アジドエチル)インドリン-6-イル)メタノール: は、有機合成において汎用性の高い中間体として役立ちます。そのアジド基は、窒素含有官能基の導入の前駆体として機能し、複雑な分子の構築に不可欠です。 例えば、シュタウディンガー反応によってアミンを形成したり、ヒュイスゲン環状付加に参加して、薬理学的に重要な化合物である1,2,3-トリアゾールを生成したりすることができます .
医薬品化学
医薬品化学では、(1-(2-アジドエチル)インドリン-6-イル)メタノールは、新規治療薬の開発に利用されます。そのインドールコアは、天然物や医薬品に共通するモチーフであり、幅広い生物活性に寄与しています。 この化合物の誘導体は、アセチルコリンエステラーゼ阻害剤として、アルツハイマー病の治療に用いられます .
材料科学
この化合物の構造的特徴により、特定の特性を持つ材料の開発に適しています。 例えば、その誘導体は、オプトエレクトロニクスや環境モニタリングにおけるセンサーとして応用される有機蛍光分子を作成するために使用することができます .
生化学
生化学の分野では、(1-(2-アジドエチル)インドリン-6-イル)メタノールとその誘導体は、酵素相互作用とメカニズムを研究する上で貴重なツールです。 それらは、酵素アッセイにおいて酵素阻害剤または基質として機能し、生化学的経路の理解を助けます .
薬理学
薬理学的に、この化合物は、神経保護作用を持つ薬物の設計における重要な足場です。 研究により、インドリン誘導体が神経損傷から保護し、虚血性脳卒中などの病状の治療に潜在的な可能性があることが示されています .
環境科学
環境科学は、この化合物の反応性とさまざまな誘導体を形成する能力から恩恵を受けています。 これらの誘導体は、環境汚染物質の検出や、有機化合物の環境運命の研究における分解産物として使用することができます .
作用機序
Target of Action
It is known that indole derivatives, which include (1-(2-azidoethyl)indolin-6-yl)methanol, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These metabolites maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
It is known that indole and its derivatives, including indolin-2-one, are absorbed within 30 minutes and fully metabolized in 6 hours . These compounds, except for isatin, were found in the brain, indicating their ability to cross the blood-brain barrier .
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-(2-Azidoethyl)indolin-6-yl)methanol. For instance, the gut microbiota plays a crucial role in the metabolism of indole and its derivatives . Changes in the gut microbiota composition can therefore potentially affect the action of (1-(2-Azidoethyl)indolin-6-yl)methanol.
実験室実験の利点と制限
1-AIM has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it useful for synthesizing other compounds. Additionally, its ability to form covalent bonds with proteins and enzymes makes it a useful tool for studying enzyme inhibition and protein-protein interactions. However, 1-AIM is also known to be toxic, and it can be difficult to handle in the laboratory. Additionally, its reactivity can lead to the formation of unwanted byproducts.
将来の方向性
1-AIM has a wide range of potential applications in scientific research, and there are many potential future directions for its use. It could be used to study the effects of small molecules on enzymes and proteins, as well as the binding of small molecules to proteins. Additionally, it could be used to synthesize other compounds, such as azide-functionalized polymers and peptides. Additionally, 1-AIM could be used to study the effects of drugs on proteins and enzymes, as well as the binding of drugs to proteins. Finally, 1-AIM could be used to study the effects of drugs on other biological systems, such as cell signaling pathways.
特性
IUPAC Name |
[1-(2-azidoethyl)-2,3-dihydroindol-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-14-13-4-6-15-5-3-10-2-1-9(8-16)7-11(10)15/h1-2,7,16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLZURZONVCGQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)CO)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobut-2-enoic acid](/img/structure/B1493151.png)
![5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1493152.png)
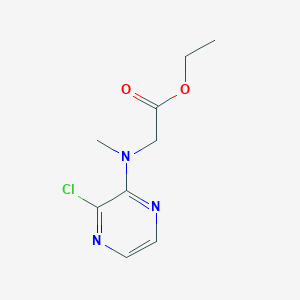
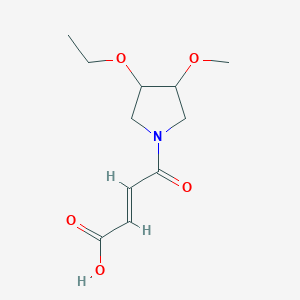
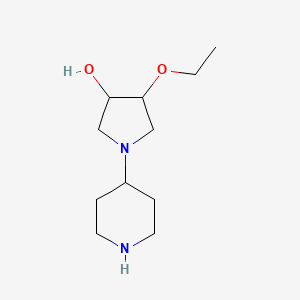

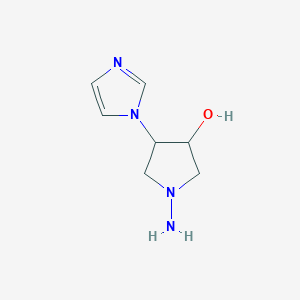
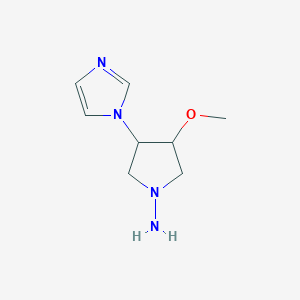
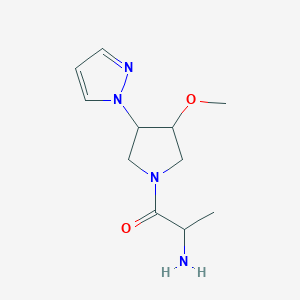

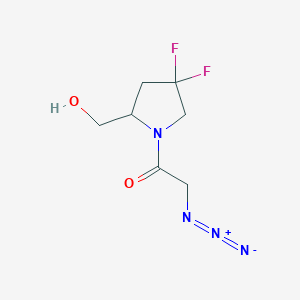

![2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1493172.png)
![6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1493174.png)